Cas no 51756-08-2 (methyl 2-ethylacetoacetate)

Methyl 2-ethylacetoacetate (CAS 609-14-3) is an ester derivative of acetoacetic acid, featuring both keto and ester functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive β-keto ester structure enables participation in condensation, alkylation, and cyclization reactions, making it valuable for constructing heterocyclic frameworks. The ethyl substitution enhances steric and electronic properties, influencing reactivity and selectivity in synthetic applications. With a relatively low volatility and good solubility in common organic solvents, it offers practical handling advantages. Strict quality control ensures high purity, minimizing side reactions in sensitive processes.
methyl 2-ethylacetoacetate structure
methyl 2-ethylacetoacetate structure
商品名:methyl 2-ethylacetoacetate
CAS番号:51756-08-2
MF:C7H12O3
メガワット:144.16838
MDL:MFCD01632136
CID:89671
PubChem ID:103534

methyl 2-ethylacetoacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-ethylacetoacetate
    • methyl 2-ethyl-3-oxobutanoate
    • MDL: MFCD01632136
    • インチ: InChI=1S/C7H12O3/c1-4-6(5(2)8)7(9)10-3/h6H,4H2,1-3H3
    • InChIKey: YXLVLOWNJCOOAU-UHFFFAOYSA-N
    • ほほえんだ: CCC(C(=O)C)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 144.07900
  • どういたいしつりょう: 144.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 5
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 43.4

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.010 g/mL at 20 °C(lit.)
  • ふってん: 189-191℃(lit.)
  • フラッシュポイント: 189-191°C
  • 屈折率: n20/D 1.423
  • PSA: 43.37000
  • LogP: 0.77460
  • ようかいせい: 未確定

methyl 2-ethylacetoacetate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S23; S24/25
  • 危険物標識: Xi
  • TSCA:Yes
  • リスク用語:R36/37/38

methyl 2-ethylacetoacetate 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

methyl 2-ethylacetoacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21229-10.0g
methyl 2-ethyl-3-oxobutanoate
51756-08-2 95%
10.0g
$33.0 2023-07-10
Life Chemicals
F0001-1348-1g
Methyl 2-ethylacetoacetate
51756-08-2 95%+
1g
$21.0 2023-09-07
TRC
M292661-500mg
methyl 2-ethylacetoacetate
51756-08-2
500mg
$ 65.00 2022-06-04
Enamine
EN300-21229-0.5g
methyl 2-ethyl-3-oxobutanoate
51756-08-2 95%
0.5g
$21.0 2023-09-16
Enamine
EN300-21229-1.0g
methyl 2-ethyl-3-oxobutanoate
51756-08-2 95%
1.0g
$26.0 2023-07-10
Enamine
EN300-21229-2.5g
methyl 2-ethyl-3-oxobutanoate
51756-08-2 95%
2.5g
$28.0 2023-09-16
1PlusChem
1P003S4G-1g
Methyl 2-ethyl-3-oxobutanoate
51756-08-2 95%
1g
$92.00 2024-04-30
Aaron
AR003SCS-250mg
Methyl 2-ethyl-3-oxobutanoate
51756-08-2 95%
250mg
$52.00 2023-12-14
Aaron
AR003SCS-500mg
Methyl 2-ethyl-3-oxobutanoate
51756-08-2 95%
500mg
$54.00 2023-12-14
Aaron
AR003SCS-2.5g
Methyl 2-ethyl-3-oxobutanoate
51756-08-2 95%
2.5g
$64.00 2023-12-14

methyl 2-ethylacetoacetate 関連文献

  • 1. The base-catalysed rearrangement of α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) : a novel carboxylate ion migration in a tertiary ketol rearrangement
    David H. G. Crout,Charles J. R. Hedgecock J. Chem. Soc. Perkin Trans. 1 1979 1982

methyl 2-ethylacetoacetateに関する追加情報

Methyl 2-Ethylacetoacetate: A Comprehensive Overview

Methyl 2-ethylacetoacetate, also known by its CAS number 51756-08-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a member of the acetoacetate family, which has been extensively studied for its role in organic synthesis and biochemical processes. The molecule consists of a ketone group and an ester group, making it highly reactive and suitable for a wide range of reactions.

The structure of methyl 2-ethylacetoacetate includes a central acetoacetic moiety with an ethyl substituent on the second carbon. This substitution imparts unique electronic and steric properties to the molecule, influencing its reactivity and stability. Recent studies have highlighted the importance of such structural modifications in enhancing the compound's ability to participate in enolate formation, a key step in many organic reactions. The ester group, on the other hand, contributes to the compound's solubility and compatibility with various solvents, making it ideal for use in both laboratory settings and industrial applications.

One of the most notable applications of methyl 2-ethylacetoacetate is in the field of organocatalysis. Researchers have demonstrated that this compound can serve as an efficient organocatalyst in asymmetric synthesis, enabling the production of enantioselective products. This advancement has significant implications for the pharmaceutical industry, where the synthesis of chiral molecules is crucial. Furthermore, recent breakthroughs have shown that methyl 2-ethylacetoacetate can be employed in the development of new materials, such as polyurethanes and other polymers, due to its ability to undergo condensation reactions.

In terms of synthesis, methyl 2-ethylacetoacetate can be prepared through several methods, including the Claisen condensation reaction and enzymatic catalysis. The Claisen condensation involves the reaction of ethyl acetoacetate with itself in the presence of a base, yielding the desired product. This method has been optimized in recent years to improve yield and selectivity, making it more practical for large-scale production. Enzymatic catalysis offers an eco-friendly alternative, leveraging biocatalysts to facilitate the reaction under mild conditions.

Recent research has also explored the use of methyl 2-ethylacetoacetate in biochemistry and molecular biology. The compound has been found to play a role in lipid metabolism and cellular signaling pathways. Studies conducted on its interaction with proteins and enzymes have provided valuable insights into its potential as a therapeutic agent. Additionally, its ability to act as a precursor in biosynthetic pathways makes it a valuable tool in metabolic engineering.

From an environmental perspective, methyl 2-ethylacetoacetate has been evaluated for its biodegradability and toxicity. Research indicates that under aerobic conditions, the compound undergoes rapid degradation by microbial action, reducing its environmental footprint. However, further studies are required to fully understand its impact on aquatic ecosystems and terrestrial organisms.

In conclusion, methyl 2-ethylacetoacetate (CAS No 51756-08-2) is a multifaceted compound with applications spanning organic synthesis, catalysis, materials science, and biochemistry. Its unique chemical properties and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses for this compound, its significance in various scientific domains is expected to grow further.

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